![molecular formula C27H27N3O3S2 B3003277 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 941000-13-1](/img/structure/B3003277.png)

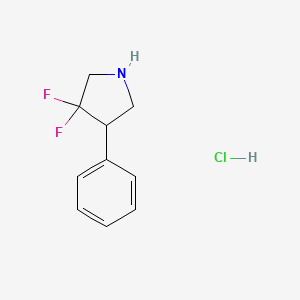

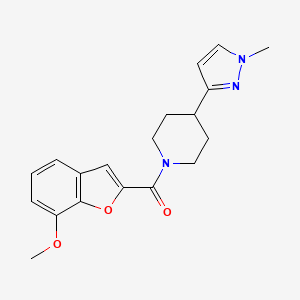

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, also known as ABT-639, is a synthetic compound that belongs to the class of sulfonyl azepane compounds. It is a potent and selective antagonist of the T-type calcium channel, which is involved in various physiological processes such as neuronal excitability, cardiac function, and smooth muscle contraction. ABT-639 has been extensively studied for its potential applications in the treatment of various diseases and disorders.

Applications De Recherche Scientifique

Cancer Treatment : A compound structurally related to 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, identified as AZD4877, was found to be a potent kinesin spindle protein (KSP) inhibitor with potential for treating cancer. This compound demonstrated the ability to arrest cells in mitosis, leading to cellular death, and showed favorable pharmacokinetic profiles and in vivo efficacy, supporting its development as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Antitumor Activity : A quinol derivative containing a benzothiazol-2-yl group, similar to the compound of interest, exhibited significant anti-tumor activity against human breast, colon, and renal cancer cell lines. This research highlighted the importance of the benzothiazol-2-yl substituent in stabilizing an oxenium ion intermediate, which plays a critical role in the compound's antitumor properties (Wang et al., 2009).

Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including those with benzothiazol-2-yl substituents, has been a subject of interest in the field of organic chemistry. These compounds are significant due to their potential biological activities (Mesropyan et al., 2005).

Antimicrobial and Anticancer Properties : Several derivatives of benzothiazole, including those with azepane and related groups, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the understanding of the structure-activity relationship and potential therapeutic applications of these compounds (Patel & Shaikh, 2010).

Multi-Targeted Drug Development : Recent research has focused on the development of benzothiazole derivatives, including those with azepane linkages, as multi-targeted-directed ligands (MTDLs) for the treatment of neurodegenerative diseases like Alzheimer’s disease. These compounds are designed to interact with various biological targets relevant to the disease (Hafez et al., 2023).

Propriétés

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S2/c1-19-10-11-21(18-25(19)35(32,33)30-16-6-2-3-7-17-30)26(31)28-22-14-12-20(13-15-22)27-29-23-8-4-5-9-24(23)34-27/h4-5,8-15,18H,2-3,6-7,16-17H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJLVFGIJUFOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B3003204.png)

![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)

![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)